

# 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid chemical properties

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## Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

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An In-depth Technical Guide to **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** is a heterocyclic organic compound featuring a central 1,3-oxazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The oxazole scaffold is a prominent feature in many biologically active molecules and pharmaceutical agents, prized for its role as a versatile pharmacophore.<sup>[1]</sup> While specific biological activities for this particular compound are not extensively documented in publicly available literature, related oxazole, isoxazole, and oxadiazole derivatives have demonstrated a wide range of potent activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.<sup>[1][2][3]</sup>

This document serves as a comprehensive technical guide, consolidating the known chemical properties, representative experimental protocols for synthesis and analysis, and the potential significance of this compound class in medicinal chemistry and drug discovery.

## Core Chemical Properties

The fundamental physicochemical properties of **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** are summarized below. This data is essential for experimental design,

including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	89205-07-2	[4][5]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>4</sub>	[4][6]
Molecular Weight	219.19 g/mol	[4]
Physical Form	Light brown solid	[4]
Melting Point	147 °C	[4]
Boiling Point	388.9 ± 32.0 °C (Predicted)	[4]
Density	1.310 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	3.11 ± 0.36 (Predicted)	[4]
Storage Temperature	Room Temperature	[4]

Chemical Identifiers:

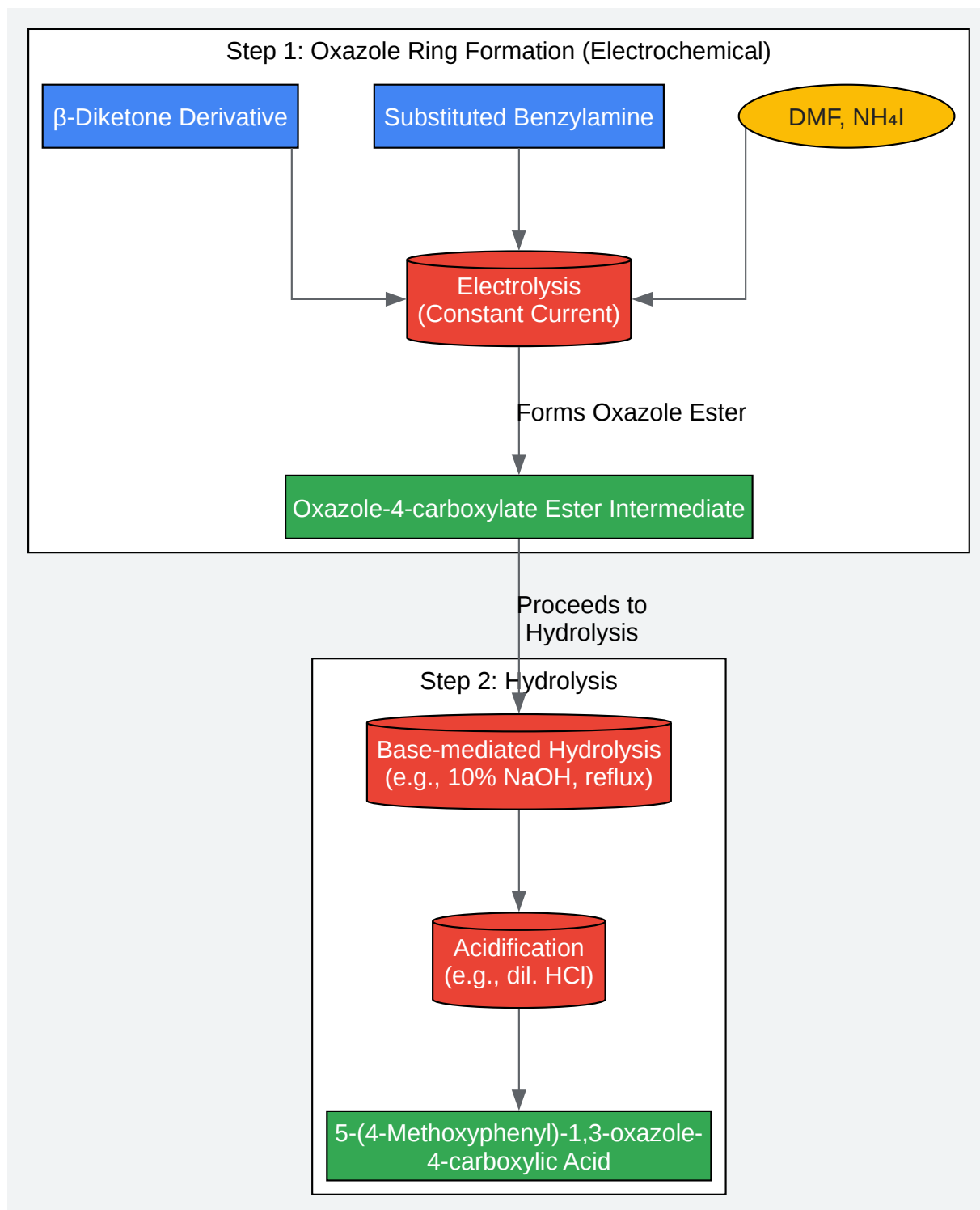
- IUPAC Name: **5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid**.
- InChI: 1S/C<sub>11</sub>H<sub>9</sub>NO<sub>4</sub>/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14).  
[6]
- InChIKey: XVXCIDWYZMBWJU-UHFFFAOYSA-N.[6]
- SMILES: COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O. [6]

## Experimental Protocols

While a specific, peer-reviewed synthesis for **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** is not readily available, the following sections describe representative methodologies for the synthesis and characterization of polysubstituted oxazoles based on established literature procedures for analogous compounds.[7]

## Representative Synthesis of an Oxazole Precursor

The formation of the substituted oxazole ring can be achieved via several methods, including the electrochemical synthesis from  $\beta$ -diketone derivatives.<sup>[7]</sup> The following diagram illustrates a generalized workflow for producing a functionalized oxazole, which would then undergo hydrolysis to yield the target carboxylic acid.



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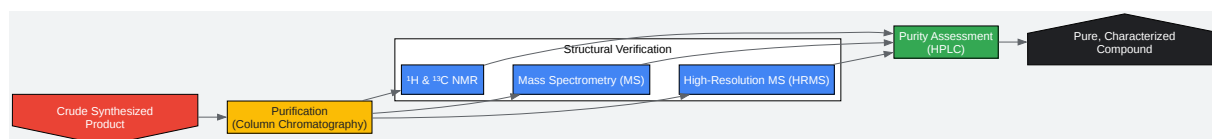
Caption: Generalized two-step synthesis workflow for oxazole carboxylic acids.

### Methodology:

- **Electrosynthesis of the Oxazole Ester:** In an undivided electrochemical cell, a suitable  $\beta$ -diketone precursor (2 mmol), a substituted benzylamine (2 mmol), and a supporting electrolyte such as  $\text{NH}_4\text{I}$  (4 mmol) are dissolved in a solvent like DMF (10 mL).<sup>[7]</sup> The cell is fitted with a nickel sheet cathode and a graphite rod anode.<sup>[7]</sup>
- **Electrolysis:** A constant current is applied (e.g., 60 mA) at room temperature until the starting material is consumed, as monitored by GC-MS.<sup>[7]</sup>
- **Workup and Purification:** Following electrolysis, the solution is treated with  $\text{Na}_2\text{S}_2\text{O}_3$ , washed with water, and extracted with an organic solvent like ethyl acetate. The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel.<sup>[7]</sup>
- **Hydrolysis to Carboxylic Acid:** The purified oxazole ester intermediate is refluxed with an aqueous base solution (e.g., 10%  $\text{NaOH}$ ) for several hours to hydrolyze the ester.<sup>[2]</sup>
- **Acidification:** After cooling, the reaction mixture is acidified with a dilute acid (e.g.,  $\text{HCl}$ ) to precipitate the final carboxylic acid product, which is then collected by filtration, washed, and dried.<sup>[2]</sup>

## Compound Characterization Workflow

Post-synthesis, a rigorous analytical workflow is required to confirm the structure, identity, and purity of the final compound.



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Caption: Standard workflow for the purification and analysis of a synthesized compound.

#### Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are typically referenced to residual solvent signals (e.g.,  $\text{CDCl}_3$  at  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.0 for  $^{13}\text{C}$ ).<sup>[7]</sup> This provides primary confirmation of the chemical structure.
- Mass Spectrometry (MS): Low-resolution mass spectrometry (e.g., GC-MS with electron ionization at 70 eV) is used to determine the molecular weight of the compound.<sup>[7]</sup>
- High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the exact mass of the molecule, confirming its elemental composition.<sup>[7]</sup>
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, ensuring it meets the standards required for further biological testing.

## Potential Biological Significance and Applications

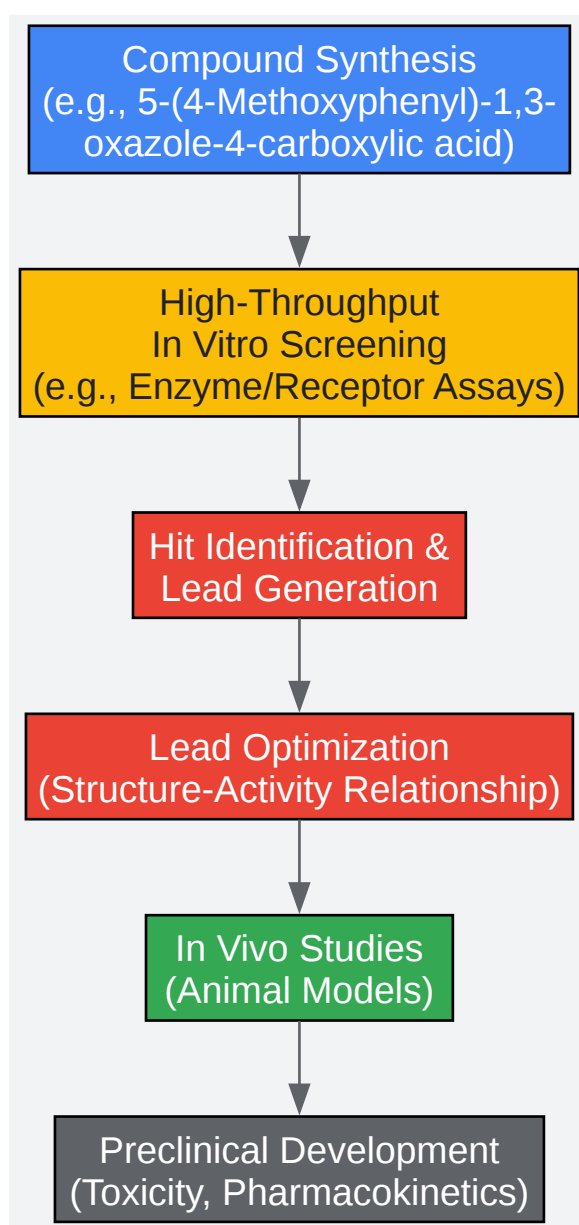
The oxazole ring is a key structural motif in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities.<sup>[3]</sup> While **5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** has not been specifically characterized, its structural class suggests potential for investigation in various therapeutic areas.

#### Potential Areas of Interest:

- Anti-inflammatory Agents: Many heterocyclic compounds, including isoxazole derivatives, are explored for anti-inflammatory properties.<sup>[8]</sup>
- Antimicrobial Agents: The oxadiazole and isoxazole cores have been successfully incorporated into compounds with potent antibacterial and antifungal activity.<sup>[2][3]</sup>
- Anticancer Research: Certain isoxazoles are being investigated as potential antitumor agents, for example, through the inhibition of enzymes like aurora kinase.<sup>[2]</sup>

- Agrochemicals: The oxazole scaffold is also present in molecules developed as herbicides and pesticides.[2]

The typical path from a novel compound to a potential therapeutic agent involves a multi-stage screening and development process, as illustrated below.



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Caption: General pathway for small molecule drug discovery and development.

## Safety and Handling

**5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid** is classified as an irritant.[4] Standard laboratory safety protocols should be followed when handling this compound.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

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